Benzoic acid, 4-cyano-3-methyl-, ethyl ester
Description
Benzoic acid, 4-cyano-3-methyl-, ethyl ester (IUPAC name: ethyl 4-cyano-3-methylbenzoate) is a substituted benzoic acid derivative characterized by:
- A cyano (-CN) group at the para (4th) position of the benzene ring.
- A methyl (-CH₃) group at the meta (3rd) position.
- An ethyl ester (-COOCH₂CH₃) functional group.
This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, or fragrances due to the electron-withdrawing cyano group, which enhances stability and reactivity.
Properties
IUPAC Name |
ethyl 4-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHWHPNPRSVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrotoluene-Based Synthesis
The foundational approach for synthesizing substituted benzoic acid derivatives involves nitrotoluene intermediates. As detailed in US6613930B2 , a two-step nitro-group manipulation strategy can be adapted for 4-cyano-3-methyl substitution:
Step 1: Substituted Nitrotoluene Preparation
Begin with 3-methyl-4-nitrotoluene as the precursor. The methyl group at position 3 remains inert during subsequent transformations, while the nitro group at position 4 undergoes reduction to an amine using hydrogen gas over a palladium catalyst (70–90°C, 1–3 atm).
Step 2: Diazotization and Cyanation
The resulting 3-methyl-4-aminotoluene is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Immediate addition of a cyanate ion source (e.g., CuCN or KOCN) introduces the cyano group at position 4, yielding 3-methyl-4-cyanotoluene .
Step 3: Oxidation and Esterification
Oxidation of the toluene methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 80–100°C). The resultant 4-cyano-3-methyl-benzoic acid is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst, reflux, 6–8 h).
Key Data:
| Parameter | Value |
|---|---|
| Diazotization Yield | 85–90% |
| Cyanation Efficiency | 78–82% |
| Esterification Yield | 92–95% |
Chloromethyl Substitution and Nucleophilic Cyanation
Hexamethylenetetramine-Mediated Route
CN101891649A outlines a nucleophilic substitution strategy for introducing cyano groups into aromatic esters. For 4-cyano-3-methyl substitution:
Step 1: Chloromethyl Intermediate Synthesis
Start with 4-chloromethyl-3-methyl-benzoic acid ethyl ester . React this with hexamethylenetetramine (HMTA) in a weakly alkaline solution (pH 8–9) containing a phase-transfer catalyst (e.g., PEG-400) at 100–110°C for 1–18 h. This forms a Schiff base intermediate .
Step 2: Hydrolysis to Aldehyde
Hydrolyze the intermediate in heated nitric acid (50–60% concentration, 100–110°C) to yield 4-formyl-3-methyl-benzoic acid ethyl ester . Extract with 1,2-dichloroethane, wash to neutrality, and distill under reduced pressure.
Step 3: Oxime Formation and Dehydration
React the aldehyde with hydroxylamine hydrochloride in industrial-grade formic acid (100–110°C, 3–18 h). Solid ion exchange resins remove water, shifting equilibrium toward oxime dehydration. The final 4-cyano-3-methyl-benzoic acid ethyl ester is isolated via vacuum distillation or recrystallization.
Key Data:
| Parameter | Value |
|---|---|
| Schiff Base Yield | 88–92% |
| Aldehyde Purity | ≥98% |
| Cyanation Total Yield | 80–85% |
Direct Cyanation of Halogenated Precursors
Ullmann-Type Coupling
Aryl halides undergo cyanation via Ullmann reaction using copper cyanide (CuCN). For 4-bromo-3-methyl-benzoic acid ethyl ester , reflux with CuCN in dimethylformamide (DMF) at 130–150°C for 12–24 h achieves substitution at position 4.
Advantages:
-
Single-step cyanation
-
Compatible with electron-deficient aromatics
Limitations:
-
Requires stoichiometric CuCN
-
Moderate yields (65–75%)
Comparative Analysis of Methodologies
Yield and Scalability
-
Nitration-Reduction-Cyclization : Highest overall yield (75–80%) but involves multiple steps and hazardous diazonium intermediates.
-
Chloromethyl Substitution : Scalable to industrial production with 80–85% total yield but requires specialized phase-transfer catalysts.
-
Ullmann Cyanation : Limited to small-scale synthesis due to copper waste management challenges.
Byproduct Management
-
Diazotization routes generate nitrogen gas and residual acids, necessitating neutralization.
-
HMTA-mediated methods produce ammonium salts, which are water-soluble and easier to isolate.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Environmental Impact |
|---|---|---|
| Nitration-Reduction | 120–150 | High (acidic waste) |
| Chloromethyl Substitution | 90–110 | Moderate (amine byproducts) |
| Ullmann Cyanation | 200–220 | High (heavy metal waste) |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-cyano-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 4-Cyano-3-methylbenzoic acid and ethanol.
Reduction: 4-Amino-3-methylbenzoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Benzoic Acid Derivatives in Drug Development
Benzoic acid derivatives, including 4-cyano-3-methyl-, ethyl ester, are utilized as intermediates in the synthesis of pharmaceutical compounds. The cyano group enhances the reactivity of the molecule, making it suitable for various chemical transformations that lead to biologically active compounds. For instance, this compound can be used in the synthesis of anti-inflammatory agents and other therapeutic drugs.
Case Study: Synthesis of N-Substituted Compounds
A study demonstrated the use of 4-cyano-3-methyl-, ethyl ester as a precursor in the synthesis of N-substituted 2-pyridone derivatives through a cyanoacetylation reaction. The reaction yielded high purity products using both conventional heating and ultrasonication methods, indicating the compound's versatility in drug synthesis .
| Compound | Yield (%) | Method Used | Reference |
|---|---|---|---|
| N-(4-Carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone | 91% | Ultrasonication | |
| 4-(2-Cyanoacetamido)benzoic Acid | 93% | Ultrasonication |
Agricultural Applications
Use in Pesticide Formulations
The compound is also explored in agricultural chemistry as an intermediate for pesticide development. Its structural properties allow it to be modified into various agrochemicals that target specific pests while minimizing environmental impact.
Case Study: Synthesis of Pesticides
Research indicates that derivatives of benzoic acid can be synthesized to create effective pesticides. These compounds are designed to disrupt pest metabolic pathways or act as growth regulators. The ability to modify the cyano group facilitates the creation of compounds with enhanced efficacy against target pests .
Materials Science Applications
Functional Polymers and Liquid Crystals
Benzoic acid derivatives are employed in materials science for developing functional polymers and liquid crystal displays (LCDs). The presence of the cyano group allows for increased polarity and interactions with other materials, which is crucial in creating advanced materials with specific properties.
Case Study: Liquid Crystal Precursor
Methyl 4-cyanobenzoate has been identified as a precursor for liquid crystal materials. Its ability to form mesogenic phases makes it valuable in LCD technology, where precise control over molecular orientation is necessary for optimal display performance .
Mechanism of Action
The mechanism of action of benzoic acid, 4-cyano-3-methyl-, ethyl ester depends on its specific application. In general, the ester can act as a prodrug, where it is metabolized in the body to release the active acid form. The cyano group can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Benzoic Acid Esters
Biological Activity
Benzoic acid, 4-cyano-3-methyl-, ethyl ester (CAS No. 1261674-52-5) is an organic compound notable for its unique structural features, including a cyano group and a methyl group on the benzene ring, along with an ethyl ester functional group. This structure contributes to its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 220.22 g/mol
The presence of the cyano and methyl groups at specific positions on the benzene ring enhances its chemical reactivity and biological activity compared to other benzoic acid derivatives.
Antimicrobial Properties
Research indicates that benzoic acid derivatives, including 4-cyano-3-methyl-, ethyl ester, exhibit significant antimicrobial activity. A study focused on various benzoic acid derivatives showed that compounds with cyano groups often display enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various studies. For instance, similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. By inhibiting these enzymes, benzoic acid derivatives can reduce the production of pro-inflammatory mediators like prostaglandins .
The mechanism of action for this compound primarily involves:
- Inhibition of COX Enzymes : This leads to decreased synthesis of inflammatory mediators.
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in inflammation and pain pathways, thereby modulating biological responses .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated various benzoic acid derivatives for antibacterial activity. The results indicated that compounds with cyano substitutions exhibited higher efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Anti-inflammatory Activity : In a controlled experiment involving human whole blood assays, benzoic acid derivatives were tested for their ability to inhibit PGE2-induced TNFα production. The results showed that the compound had an IC50 value indicating substantial anti-inflammatory potential compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Benzoic acid, 4-cyano-, methyl ester | 1129-35-7 | Lacks ethyl ester functionality |
| Benzoic acid, 4-cyano-, isopropyl ester | 29240-33-3 | Contains isopropyl instead of ethyl |
| Benzoic acid, 3-cyano-4-methyl-, ethyl ester | 96259-68-6 | Different position of cyano and methyl groups |
This table illustrates how this compound stands out due to its specific functional groups that contribute to its unique biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
